molecular formula C12H18O2 B3191693 2-Hexyl-1,3-benzenediol CAS No. 5673-09-6

2-Hexyl-1,3-benzenediol

Cat. No. B3191693
CAS RN: 5673-09-6
M. Wt: 194.27 g/mol
InChI Key: NCTHQZTWNVDWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04959393

Procedure details

Subsequently, 30.0 g of zinc powder was mixed with 2.50 g of mercuric chloride, 1.5 ml of concentrated hydrochloric acid and 38 ml of water and shaken for 5 minutes, followed by decantation to discard the aqueous phase. Thereafter, 20 ml of water, 45 ml of concentrated hydrochloric acid, 25 ml of toluene and 14.6 g of the previously obtained n-hexanoyl resorcinol were added in this order, followed by refluxing under heating conditions for 30 hours. During the refluxing, 12.5 ml of concentrated hydrochloric acid was added four times every 6 hours in order to keep the concentration of the acid. The reaction solution was cooled down to room temperature and subjected to liquid separation. The resultant aqueous phase was extracted three times with 50 ml of isopropyl ether and combined with the organic phase, followed by washing with 100 ml of water. The solvent was distilled off by means of an evaporator and the residue was crystallized from n-hexane to obtain 4.3 g of n-hexyl resorcinol as colorless needle crystals.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
n-hexanoyl resorcinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mercuric chloride
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
38 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.O.[C:3]([C:10]1[C:16]([OH:17])=[CH:15][CH:14]=[CH:13][C:11]=1[OH:12])(=O)[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]>[Zn].C1(C)C=CC=CC=1>[CH2:3]([C:10]1[C:11]([OH:12])=[CH:13][CH:14]=[CH:15][C:16]=1[OH:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Name
n-hexanoyl resorcinol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)C1=C(O)C=CC=C1O
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
mercuric chloride
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
38 mL
Type
reactant
Smiles
O
Name
Quantity
30 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing under heating conditions for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
subjected to liquid separation
EXTRACTION
Type
EXTRACTION
Details
The resultant aqueous phase was extracted three times with 50 ml of isopropyl ether
WASH
Type
WASH
Details
by washing with 100 ml of water
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off by means of an evaporator
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from n-hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCCCC)C1=C(O)C=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.